

# A Technical Guide to the Physicochemical Properties of the Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	echinocandin B nucleus	
Cat. No.:	B15552914	Get Quote

Abstract: The **echinocandin B nucleus** is a cyclic hexapeptide that forms the structural core of echinocandin B, a naturally occurring lipopeptide antifungal. It serves as a critical starting intermediate in the semi-synthesis of potent antifungal drugs, most notably Anidulafungin. The removal of the native linoleoyl side chain from echinocandin B to yield the nucleus is a pivotal step that allows for subsequent chemical modifications to optimize the pharmacological profile, including solubility, toxicity, and efficacy.[1][2] This guide provides an in-depth overview of the known physicochemical properties of the **echinocandin B nucleus**, details relevant experimental protocols for its production and purification, and illustrates its mechanism of action, tailored for researchers and professionals in drug development.

### **Molecular Structure and Identification**

The **echinocandin B nucleus** is the deacylated form of echinocandin B, lacking the fatty acid side chain. This modification significantly increases its hydrophilicity. It is the key precursor for the semi-synthesis of the antifungal agent Anidulafungin.[1][3]

Table 1: Identification of Echinocandin B Nucleus and its Hydrochloride Salt



Identifier	Echinocandin B Nucleus	Echinocandin B Nucleus Hydrochloride
PubChem CID	9875888[4]	N/A
CAS Number	N/A	1029890-89-8[5][6]
Molecular Formula	C34H51N7O15[3][4]	C34H51N7O15 · HCI[5][6]
IUPAC Name	(3S,6S,9S,11R,15S,18S,20R,2 1R,24S,25S,26S)-18-amino-6- [(1S,2S)-1,2-dihydroxy-2-(4- hydroxyphenyl)ethyl]-11,20,21, 25-tetrahydroxy-3,15- bis[(1R)-1-hydroxyethyl]-26- methyl-1,4,7,13,16,22- hexazatricyclo[22.3.0.0 <sup>9</sup> ,1 <sup>3</sup> ]hept acosane-2,5,8,14,17,23- hexone[4]	Not specified
Synonyms	Anidulafungin Nucleus, SL 7810 nucleus, A-30912 A nucleus[4][7]	Echinocandin B Hydrochloride[5]

## **Physicochemical Properties**

The physicochemical characteristics of the **echinocandin B nucleus** are fundamental to its handling, formulation, and role as a pharmaceutical intermediate.

Table 2: Summary of Physicochemical Properties (Computed)



Property	Value	Source
Molecular Weight	797.8 g/mol	PubChem[4]
Molecular Weight (HCl Salt)	834.27 g/mol	TOKU-E[5]
Exact Mass	797.34431395 Da	PubChem[4]
XLogP3-AA	-4.6	PubChem[4]
Hydrogen Bond Donor Count	14	PubChem[4]
Hydrogen Bond Acceptor Count	18	PubChem
Rotatable Bond Count	7	PubChem
Topological Polar Surface Area	409 Ų	PubChem
Appearance (HCl Salt)	White or off-white powder	Amerigo Scientific[6]

### **Solubility**

The parent compound, echinocandin B, exhibits poor water solubility due to its lipophilic linoleoyl side chain and is soluble in organic solvents like ethanol, methanol, DMF, and DMSO. [8][9][10] In contrast, the **echinocandin B nucleus**, having had this lipid tail removed, is significantly more hydrophilic, as indicated by its negative XLogP3-AA value of -4.6.[4] Its improved water solubility is leveraged in purification processes, where the crude nucleus can be dissolved in aqueous solutions before chromatographic separation.[11] However, further modifications to the nucleus are often employed to enhance aqueous solubility for clinical applications.[12][13]

### **Stability**

The stability of the **echinocandin B nucleus**, particularly its hydrochloride salt, is a critical parameter for its use as a pharmaceutical intermediate, directly impacting the quality and shelf-life of the final active pharmaceutical ingredient.[14] Key factors influencing its stability include:

• Temperature: Higher temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation.[14] Therefore, storage at low temperatures, typically -20°C, is recommended to maintain long-term stability.[5][14]

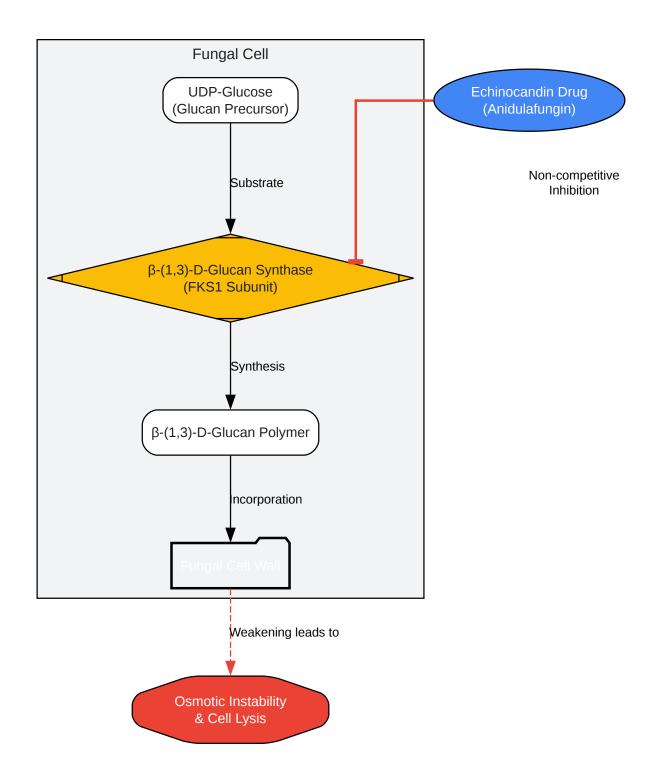


- Humidity: The cyclic peptide structure contains multiple amide bonds that are susceptible to
  hydrolysis. High humidity environments can promote this degradation, making it crucial to
  store the compound in dry conditions with appropriate protective packaging.[14]
- pH: Hydrolysis of the amide bonds can be catalyzed under acidic or basic conditions.[14]
   Optimized bioconversion processes to produce the nucleus are often conducted at a specific pH (e.g., 4.5) to balance enzyme activity and product stability.[15][16]
- Oxidation: The presence of several hydroxyl groups makes the molecule susceptible to oxidation, a process that can be accelerated by heat, light, and the presence of oxidizing agents.[14] Degradation via oxidation can alter the compound's chemical properties and biological activity.[14]

# Mechanism of Action of Echinocandin-Based Antifungals

Derivatives of the **echinocandin B nucleus** function by targeting the fungal cell wall, a structure absent in mammalian cells, which accounts for their high therapeutic index.[17][18] They act as non-competitive inhibitors of the  $\beta$ -(1,3)-D-glucan synthase enzyme complex, specifically targeting the FKS1 subunit.[8][17][19] This enzyme is responsible for synthesizing  $\beta$ -(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][20] By inhibiting this process, the drug disrupts cell wall construction, leading to osmotic instability and ultimately, fungal cell lysis.[17][19]





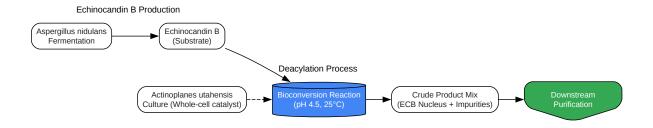
Click to download full resolution via product page

**Caption:** Mechanism of action for echinocandin-based antifungals.



# Experimental Protocols Production via Enzymatic Deacylation

The **echinocandin B nucleus** is produced by the enzymatic cleavage of the linoleoyl side chain from echinocandin B. This bioconversion is a critical step in manufacturing semi-synthetic echinocandins.[1][15]



Click to download full resolution via product page

**Caption:** Workflow for enzymatic production of the **echinocandin B nucleus**.

Methodology: Whole-Cell Bioconversion This protocol is based on studies optimizing the deacylation of echinocandin B using Actinoplanes utahensis.[15][16]

- Cultivation of Catalyst:Actinoplanes utahensis is cultured in a suitable fermentation medium
  to generate biomass containing the deacylase enzyme. For example, a seed medium of
  1.0% glucose, 0.5% yeast powder, and 1% peptone can be used, followed by growth in a
  fermentation medium.[15]
- Reaction Setup: The biotransformation is performed by adding echinocandin B (ECB) as a substrate to the whole-cell culture of A. utahensis.
- Optimized Conditions: The reaction is maintained under optimal conditions to maximize enzyme efficiency. Studies have identified an optimal temperature of 25°C and an optimal pH of 4.5.[15][16]

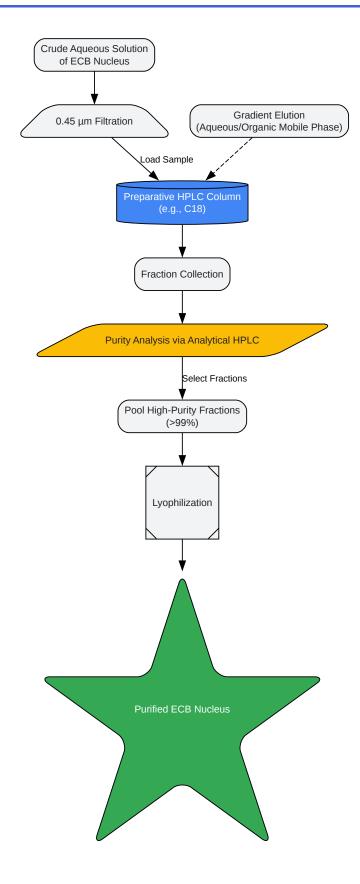


- Substrate Concentration: The concentration of ECB is a key parameter. In one study, a
  concentration of 8 g/L ECB was found to be optimal, yielding a final nucleus concentration of
  4.21 g/L.[15][16]
- Monitoring: The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC) to measure the consumption of ECB and the formation of the echinocandin B nucleus.[2]

### **Purification Methodologies**

Achieving high purity of the **echinocandin B nucleus** is essential for its use in subsequent synthetic steps. Chromatographic techniques are commonly employed.





Click to download full resolution via product page

Caption: Generalized workflow for the purification of the echinocandin B nucleus.



Methodology 1: Preparative HPLC[11] This method is capable of achieving very high purity levels suitable for pharmaceutical applications.

- Sample Preparation: The crude **echinocandin B nucleus** is dissolved in 5 to 20 times its bulk value in water. The resulting solution is filtered through a 0.45 μm membrane to remove particulate matter.
- Chromatography: The filtered sample is loaded onto a high-performance liquid preparative chromatography column.
- Elution: The nucleus is eluted using a mobile phase consisting of a mixture of an aqueous solution and an organic solvent (e.g., 0%-30% organic phase).
- Fraction Collection & Analysis: Eluted fractions are collected and analyzed for purity.
- Outcome: This process can yield the final product with a purity of over 99% and a recovery rate exceeding 85%.

Methodology 2: Macroporous Resin and Hydrophilic C18 Chromatography[21] This two-step chromatographic process is effective for removing impurities and is suitable for industrial-scale purification.

- Adsorption Step 1: The crude product is first passed through a macroporous resin column (e.g., XAD-18) to perform an initial separation.
- Adsorption Step 2: The partially purified eluate is then loaded onto a hydrophilic C18 silica gel packing column.
- Elution: Elution from the macroporous resin is performed with 8% ethanol, while elution from the C18 column uses 3% methanol.
- Outcome: This combined process can achieve a purity of more than 95% with a total yield of approximately 65%.

## General Protocols for Physicochemical Property Determination



While specific experimental data for properties like pKa and melting point of the **echinocandin B nucleus** are not detailed in the provided search results, standard analytical techniques are used for cyclic peptides.

- Structural Elucidation: The absolute configuration and conformation of cyclic peptides can be determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiroptical techniques like Vibrational Circular Dichroism (VCD).[22]
- Hydrophobicity (logP/logD): The partition coefficient, a measure of lipophilicity, can be determined experimentally using methods like shake-flask or estimated using Reverse-Phase Liquid Chromatography (RPLC).[23]
- Aqueous Solubility: This can be determined by adding an excess of the compound to an
  aqueous buffer, allowing it to equilibrate, and then measuring the concentration of the
  dissolved compound in the supernatant, often by HPLC or UV-Vis spectroscopy.
- Melting Point: Differential Scanning Calorimetry (DSC) is a standard technique used to determine the melting point of solid compounds.
- pKa Determination: The acid dissociation constant(s) can be determined experimentally using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis by measuring changes in a physical property as a function of pH.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]

### Foundational & Exploratory





- 4. echinocandin B nucleus | C34H51N7O15 | CID 9875888 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. Echinocandin B Nucleus Hydrochloride Amerigo Scientific [amerigoscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. toku-e.com [toku-e.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. usbio.net [usbio.net]
- 11. CN107759668A A kind of high purity echinocandin B parent nucleus or its salt purification process Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biosynergypharm.com [biosynergypharm.com]
- 15. Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Echinocandin Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing)
   DOI:10.1039/D2CP04942B [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of the Echinocandin B Nucleus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552914#physicochemical-properties-of-echinocandin-b-nucleus]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com